molecular formula C28H20Cl2CuN8O6- B12847950 5-Chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate

5-Chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate

Cat. No.: B12847950
M. Wt: 699.0 g/mol
InChI Key: FYEHHGPAZWPUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate is a complex compound that combines a heterocyclic amine with copper and nitrate ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-pyridin-2-ylisoquinolin-1-amine typically involves multi-step reactions. One common method includes the Buchwald–Hartwig arylamination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . Another method is the nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-pyridin-2-ylisoquinolin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinoline derivative, while substitution reactions can produce various substituted isoquinolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate is unique due to its combination of a heterocyclic amine with copper and nitrate ions. This combination imparts unique electronic and catalytic properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C28H20Cl2CuN8O6-

Molecular Weight

699.0 g/mol

IUPAC Name

5-chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate

InChI

InChI=1S/2C14H10ClN3.Cu.2NO3/c2*15-11-5-3-4-9-10(11)8-13(18-14(9)16)12-6-1-2-7-17-12;;2*2-1(3)4/h2*1-8H,(H2,16,18);;;/q;;+1;2*-1

InChI Key

FYEHHGPAZWPUQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C3C=CC=C(C3=C2)Cl)N.C1=CC=NC(=C1)C2=NC(=C3C=CC=C(C3=C2)Cl)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.